2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol
Overview
Description
Epicatechin is a naturally occurring flavonoid polyphenol antioxidant found in various foods such as green tea, cacao, apples, berries, and other fruits and vegetables . It belongs to the catechin family, which also includes compounds like epigallocatechin gallate, epigallocatechin, and epicatechin gallate . Epicatechin has been studied for its potential health benefits, including its effects on brain function, metabolism, energy, athletic performance, and cardiovascular support .
Scientific Research Applications
Epicatechin has a wide range of scientific research applications in fields such as chemistry, biology, medicine, and industry. In chemistry, it is studied for its antioxidant properties and potential to prevent oxidative damage . In biology, epicatechin is known to promote skeletal muscle differentiation and counteract protein degradation pathways . In medicine, it has been investigated for its potential to improve cognitive function, support cardiovascular health, and enhance athletic performance . Additionally, epicatechin is used in the food and beverage industry for its health benefits and as a natural antioxidant .
Mechanism of Action
Target of Action
L-Epicatechin has been found to interact with multiple targets. One of the primary targets is PC-9 lung cancer cells . It also has the potential to inhibit multiple targets of SARS CoV-2 .
Mode of Action
L-Epicatechin acts synergistically with epigallocatechin gallate to induce apoptosis in, and reduce the proliferation of, PC-9 lung cancer cells . It also inhibits COX-1 .
Biochemical Pathways
It is known that it can scavenge dpph radicals , suggesting it may be involved in antioxidant pathways.
Pharmacokinetics
It is known that it can reduce lps-induced increases in plasma creatinine and urea levels in a rat model of renal inflammation , suggesting it may have renal clearance.
Result of Action
The molecular and cellular effects of L-Epicatechin’s action include the induction of apoptosis and reduction of proliferation in PC-9 lung cancer cells . It also reduces LPS-induced increases in plasma creatinine and urea levels in a rat model of renal inflammation .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: Epicatechin can be synthesized through various methods, including the extraction and purification from natural sources. One common method involves the extraction of catechins from tea leaves using water at 80°C for 40 minutes, followed by separation with water/chloroform to remove impurities such as caffeine . Another method combines solid-phase extraction and hydrophobic deep eutectic solvents with high-performance liquid chromatography for extracting and quantifying catechin and epicatechin .
Industrial Production Methods: Industrial production of epicatechin typically involves large-scale extraction from plant-based sources like tea leaves and cacao. The process includes steps such as maceration, filtration, and purification to obtain high-purity epicatechin. Advanced techniques like high-performance liquid chromatography and solid-phase extraction are employed to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Epicatechin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its antioxidant properties, which involve the neutralization of free radicals and prevention of oxidative damage .
Common Reagents and Conditions: Common reagents used in the reactions involving epicatechin include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability and efficacy of the compound .
Major Products Formed: The major products formed from the reactions of epicatechin include various oxidized and reduced forms of the compound. These products retain the antioxidant properties of epicatechin and contribute to its overall health benefits .
Comparison with Similar Compounds
Epicatechin is part of the catechin family, which includes similar compounds such as epigallocatechin gallate, epigallocatechin, and epicatechin gallate . While all these compounds share antioxidant properties, epicatechin is unique in its ability to cross the blood-brain barrier and its high bioavailability . Epigallocatechin gallate, on the other hand, is known for its more potent antioxidant effects but does not exhibit the same bioavailability as epicatechin . The unique properties of epicatechin make it a valuable compound for various health applications.
List of Similar Compounds:- Epigallocatechin gallate
- Epigallocatechin
- Epicatechin gallate
- Catechin
Epicatechin’s unique properties and wide range of applications make it a compound of significant interest in scientific research and industry.
Properties
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTAWBLQPZVEMU-UKRRQHHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045133 | |
Record name | (-)-Epicatechin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Epicatechin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001871 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17334-50-8, 490-46-0 | |
Record name | (±)-Epicatechin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17334-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epicatechin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=490-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epicatechin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epicatechin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12039 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (-)-Epicatechin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,4-dihydroxyphenyl)-2,3,4-trihydro-3,5,7-trihydroxychromene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.010 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPICATECHIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34PHS7TU43 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Epicatechin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001871 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
240 °C | |
Record name | Epicatechin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001871 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [] L-Epicatechin, along with other compounds found in Tetrastigma hemsleyanum, demonstrates an inhibitory effect on the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells. Molecular docking studies suggest that L-Epicatechin exhibits a strong binding affinity to specific amino acid sites on PI3K and mTOR proteins. This interaction disrupts the pathway, ultimately hindering tumor growth.
A: [] Yes, research suggests that L-Epicatechin can stimulate nitric oxide production in human coronary artery endothelial cells. This effect is time- and dose-dependent, peaking at 1 &mgrmol/L concentration after 10 minutes of treatment.
A: [] L-Epicatechin is one of the phenolic substrates present in betel nut kernel that undergoes enzymatic oxidation by polyphenol oxidase (PPO). This oxidation process contributes to the browning observed in betel nut kernels during storage.
ANone: The molecular formula of L-Epicatechin is C15H14O6, and its molecular weight is 290.26 g/mol.
A: [] L-Epicatechin, as a significant component of Myrtus communis L. leaf extract, demonstrates antioxidant properties that can protect oil-in-water emulsions from oxidation. When incorporated into alginate spheres and films, the extract, and thus L-Epicatechin, effectively prevents lipid oxidation in the emulsions.
A: [] Computational models can be used to predict the anti-inflammatory activity, cytotoxicity, and metabolism of L-Epicatechin. These models can be useful in understanding the potential therapeutic benefits and risks of L-Epicatechin.
A: [] Treatment of peaches with citric acid helps maintain higher levels of L-Epicatechin, along with chlorogenic acid, neochlorogenic acid, and catechin, throughout the storage period compared to untreated peaches. This suggests that citric acid treatment can enhance the stability of these beneficial phenolic compounds in postharvest peaches.
A: [] In vivo studies using HCT-116 xenograft models have shown that L-Epicatechin, as part of the total flavonoid extract from Tetrastigma hemsleyanum, effectively delays tumor growth. Importantly, this antitumor effect was observed without causing significant changes in body weight, organ pathology, or blood parameters, suggesting a favorable safety profile.
A: [] Studies on a high-fat diet-induced C57BL/6N mouse model of NAFLD revealed that Raw Bowl Tea polyphenols (RBTP), which contain L-Epicatechin as a major component, significantly reduced body weight, liver weight, and liver index. Additionally, RBTP improved serum biochemical parameters, reduced inflammatory cytokines, and alleviated pathological injuries in the liver, epididymis, and small intestinal tissues. These findings suggest a protective effect of RBTP, and potentially L-Epicatechin, against NAFLD.
A: [, , , , , , , ] Several analytical techniques are employed to identify and quantify L-Epicatechin, including:
A: [] Before the advent of modern chromatographic techniques, researchers relied on classical methods such as selective extraction and precipitation to isolate and characterize polyphenols in tea leaves. These methods, although less sophisticated, laid the groundwork for our understanding of these compounds.
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